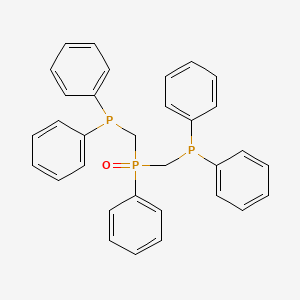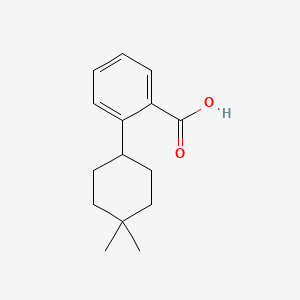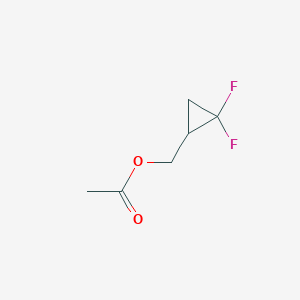
(2,2-Difluorocyclopropyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluorocyclopropyl)methyl acetate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)methyl acetate typically involves the cyclopropanation of alkenes using difluorocarbene precursors. One common method involves the reaction of alkenes with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under basic conditions to generate the difluorocyclopropane ring . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluorocyclopropyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the cyclopropane ring.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Ring-Opening Reactions: The products depend on the specific conditions but may include linear or branched fluorinated compounds.
Aplicaciones Científicas De Investigación
(2,2-Difluorocyclopropyl)methyl acetate has several scientific research applications:
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as herbicides and insecticides, leveraging its fluorinated structure to improve efficacy and environmental stability.
Mecanismo De Acción
The mechanism of action of (2,2-Difluorocyclopropyl)methyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Difluorocyclopropyl)methyl chloride
- (2,2-Difluorocyclopropyl)methyl bromide
- (2,2-Difluorocyclopropyl)methyl alcohol
Uniqueness
(2,2-Difluorocyclopropyl)methyl acetate is unique due to the presence of the acetate group, which can be readily modified through various chemical reactions. This versatility makes it a valuable intermediate in organic synthesis. Additionally, the compound’s fluorinated cyclopropane ring imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C6H8F2O2 |
|---|---|
Peso molecular |
150.12 g/mol |
Nombre IUPAC |
(2,2-difluorocyclopropyl)methyl acetate |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)10-3-5-2-6(5,7)8/h5H,2-3H2,1H3 |
Clave InChI |
XQSGUTXFGBJIHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


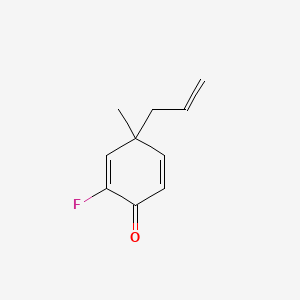
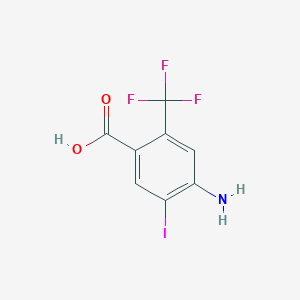
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
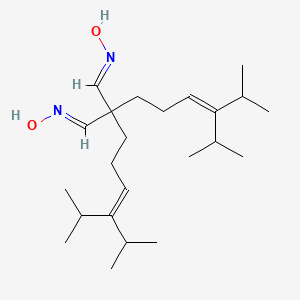
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)
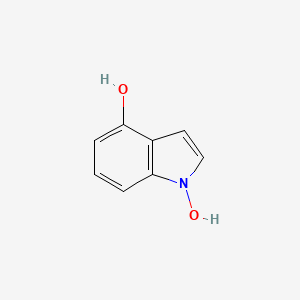
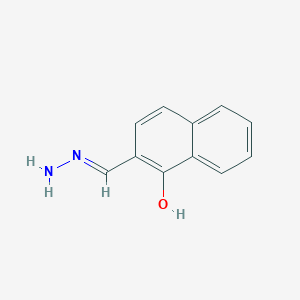
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
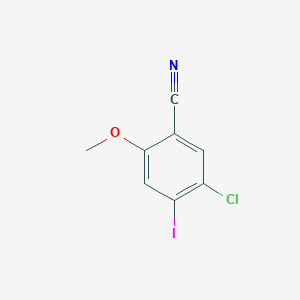
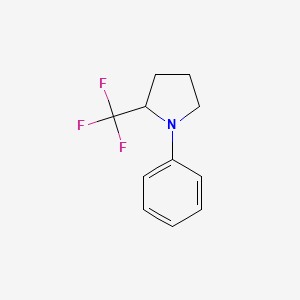
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)
